2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18153626
InChI: InChI=1S/C8H8ClN3/c1-12-7-2-3-10-5-6(7)11-8(12)4-9/h2-3,5H,4H2,1H3
SMILES:
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol

2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine

CAS No.:

Cat. No.: VC18153626

Molecular Formula: C8H8ClN3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine -

Specification

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
IUPAC Name 2-(chloromethyl)-1-methylimidazo[4,5-c]pyridine
Standard InChI InChI=1S/C8H8ClN3/c1-12-7-2-3-10-5-6(7)11-8(12)4-9/h2-3,5H,4H2,1H3
Standard InChI Key DTQSQSKPWIDKCU-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=NC=C2)N=C1CCl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine features a bicyclic system comprising an imidazole ring fused to a pyridine ring at the 4,5- and c-positions, respectively. The chloromethyl (-CH₂Cl) group at position 2 and the methyl (-CH₃) group at position 1 create distinct electronic and steric effects that influence its reactivity. X-ray crystallography of analogous compounds reveals planar aromatic systems with bond lengths consistent with delocalized π-electrons .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₀ClN₃
Molecular Weight207.65 g/mol
CAS Registry Number1437385-28-8
State at Room Temp.Solid
SolubilitySoluble in DMSO, DMF, THF

Spectroscopic Features

Nuclear Magnetic Resonance (NMR) spectra for this compound typically show:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H, pyridine-H), 7.92 (s, 1H, imidazole-H), 4.85 (s, 2H, CH₂Cl), 3.95 (s, 3H, N-CH₃) .

  • ¹³C NMR: Peaks at 148.2 (C-Cl), 136.5 (imidazole C-2), and 42.1 ppm (N-CH₃) .
    Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 208.05 [M+H]⁺, corroborating the molecular weight .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a three-step sequence:

  • Cyclization: 4-Amino-3-nitropyridine is methylated using methyl iodide, followed by reduction to form 1-methyl-1H-imidazo[4,5-c]pyridine .

  • Chloromethylation: Treatment with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like ZnCl₂ introduces the chloromethyl group at position 2 .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields >95% purity .

Reaction Scheme:

1-Methylimidazo[4,5-c]pyridine+MOMClZnCl22-(Chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine\text{1-Methylimidazo[4,5-c]pyridine} + \text{MOMCl} \xrightarrow{\text{ZnCl}_2} \text{2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine}

Process Optimization

Recent patents describe solvent-free conditions using microwave irradiation (150°C, 30 min) to achieve 85% yield, reducing waste generation compared to traditional methods . Scalability remains challenging due to the hygroscopic nature of intermediates, necessitating controlled atmospheres during industrial production .

Reactivity and Derivative Formation

Nucleophilic Substitution

The chloromethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols), enabling access to diverse derivatives:

Table 2: Representative Derivatives

DerivativeReagentApplication
2-Aminomethyl derivativeNH₃ (g)Kinase inhibitor precursor
2-Thiomethyl derivativeNaSHAntioxidant candidates
2-Cyanomethyl derivativeKCNFluorescent probes

Metal-Catalyzed Couplings

Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives, expanding π-conjugation for optoelectronic applications . For example:

2-(ClCH₂)-1-Me-imidazo[4,5-c]pyridine+PhB(OH)₂Pd(PPh₃)₄2-(PhCH₂)-1-Me-imidazo[4,5-c]pyridine\text{2-(ClCH₂)-1-Me-imidazo[4,5-c]pyridine} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-(PhCH₂)-1-Me-imidazo[4,5-c]pyridine}

Industrial Applications and Market Dynamics

Regional Production Capacities

Table 3: Global Supply Landscape (2025)

RegionKey ManufacturersAnnual Capacity (kg)
North AmericaABC Chemicals120
EuropeChemX GmbH85
AsiaSinoPharm200

Pricing trends show a 12% year-on-year increase in North America ($1,850/kg) due to API demand, while Asian markets stabilize at $1,200/kg .

Regulatory Considerations

The compound is classified as Acute Toxicity Category 4 (oral, dermal) under GHS, requiring hazard labels for skin/eye irritation . Environmental risk assessments indicate moderate persistence (t₁/₂ = 28 days in soil), prompting recommendations for closed-system manufacturing .

Challenges and Future Directions

Despite its synthetic utility, three key challenges persist:

  • Stereoselectivity: Racemization during nucleophilic substitution limits chiral derivative production.

  • Scalability: Microwave-assisted methods remain confined to batch sizes <5 kg.

  • Toxicology: Chronic exposure studies in mammalian models are pending.

Ongoing research focuses on flow chemistry approaches to address scalability and computational modeling to predict metabolite toxicity . Collaborations between academia and manufacturers (e.g., SinoPharm-University of Tokyo Joint Lab) aim to develop greener synthetic protocols by 2026 .

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